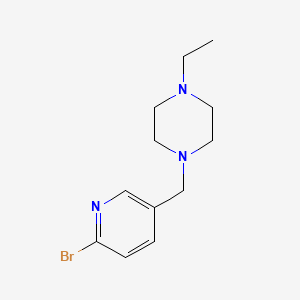

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNPLEDMMNWHTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine

An In-Depth Technical Guide to 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine

Introduction

This compound, registered under CAS Number 1231930-25-8, is a heterocyclic organic compound of significant interest to the pharmaceutical industry.[1] Structurally, it integrates a bromopyridine moiety with an N-ethylpiperazine group, making it a valuable and versatile synthetic building block. Its primary relevance stems from its role as a key intermediate and a registered process-related impurity in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) approved for the treatment of HR-positive, HER2-negative breast cancer.[2][3]

This guide provides a comprehensive overview of the known physical and chemical properties, a detailed synthesis protocol, an expert analysis of its chemical reactivity and synthetic potential, its specific context in pharmaceutical development, and essential safety information for researchers, scientists, and drug development professionals.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. While extensive computational data is available, it is important to note that certain experimental values, such as a precise melting point and detailed spectral analyses (NMR, IR), are not widely published in peer-reviewed literature and are typically provided on supplier-specific Certificates of Analysis.

| Property | Value | Source(s) |

| IUPAC Name | 1-[(6-bromo-3-pyridinyl)methyl]-4-ethylpiperazine | [1] |

| Synonyms | Abemaciclib Impurity 19, Abemaciclib Impurity 5 | [2][4] |

| CAS Number | 1231930-25-8 | [5] |

| Molecular Formula | C₁₂H₁₈BrN₃ | [5] |

| Molecular Weight | 284.20 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point | 365.4 ± 37.0 °C (Predicted) | [4] |

| Density | 1.328 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in methanol | [2] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [4] |

| Topological Polar Surface Area | 19.4 Ų | [1] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis and Characterization

The most direct and efficient synthesis of this compound is achieved through reductive amination. This choice of reaction is driven by the high efficiency and selectivity of forming the C-N bond between the pyridine aldehyde and the secondary amine of the piperazine ring under mild conditions, preventing side reactions.

Experimental Protocol: Reductive Amination

This protocol is adapted from established literature procedures.[4]

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask, add anhydrous dichloromethane (DCM, 100 mL).

-

Add N-ethylpiperazine (10 g, 87.5 mmol, ~1.1 eq).

-

Add 2-bromo-5-formylpyridine (14.8 g, 79.5 mmol, 1.0 eq).

-

Stir the mixture at room temperature to ensure dissolution.

Step 2: Reductive Amination

-

To the stirred solution, add sodium triacetoxyborohydride (NaHB(OAc)₃, 25.3 g, 119.3 mmol, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition is critical to control the initial exothermic reaction and prevent side-product formation.

-

Stir the resulting reaction mixture at room temperature for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

Step 3: Workup and Purification

-

Upon completion, dilute the mixture with additional DCM (100 mL).

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is between 8-10. This neutralizes the acidic byproducts and facilitates a clean phase separation.

-

Transfer the mixture to a separatory funnel and partition the layers.

-

Extract the aqueous phase twice more with DCM (2 x 50 mL).

-

Combine the organic phases and wash sequentially with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a DCM/Methanol (50:1) eluent system to afford the title compound as a yellow solid (Expected yield: ~92%).

Characterization

The primary characterization confirming the identity of the synthesized product is mass spectrometry.

-

Mass Spectrum (ESI): Calculated for C₁₂H₁₈BrN₃ [M+H]⁺: 284.07. Found: 284.[4]

Caption: Synthetic workflow for this compound.

Chemical Reactivity & Synthetic Utility

The molecule possesses two primary sites of reactivity that make it a valuable intermediate: the C-Br bond on the electron-deficient pyridine ring and the nucleophilic tertiary amines of the piperazine moiety.

-

Palladium-Catalyzed Cross-Coupling: The 6-bromopyridine scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions. This is the most powerful and common application for intermediates of this type. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition of Palladium(0) to the C-Br bond, which is the rate-determining step in many catalytic cycles.[6]

-

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can be used to form a C-C bond, displacing the bromine. This is a standard method for building molecular complexity and is widely used in the synthesis of biaryl compounds.[7][8]

-

Buchwald-Hartwig Amination: The C-Br bond can be coupled with a wide range of primary or secondary amines to form a new C-N bond. This reaction is one of the most effective methods for synthesizing aminopyridines.[9][10]

-

-

Piperazine Nitrogen Reactivity: The tertiary amines in the piperazine ring are basic and can be protonated to form salts. While the N-ethyl group is stable, the other piperazine nitrogen, being attached to a benzylic-like carbon, is less sterically hindered and can exhibit nucleophilic character in certain reactions, although its primary role in this molecule is as a stable linking group.

Caption: Relationship between the API Abemaciclib and its process impurity.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. [1]

| Hazard Class | GHS Statement |

|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage | H318: Causes serious eye damage |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [4]

Conclusion

This compound is more than a simple chemical intermediate; it is a molecule at the intersection of synthetic chemistry and pharmaceutical quality control. Its well-defined synthesis and the high potential for functionalization via modern cross-coupling reactions make it a valuable tool for medicinal chemists. Simultaneously, its role as a registered impurity in Abemaciclib underscores the critical importance of analytical chemistry and process control in ensuring the safety and purity of modern medicines. This guide provides the foundational knowledge for researchers to handle, utilize, and control this important compound effectively.

References

-

Brouwers, E. E., & Mathijssen, R. H. (2020). Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib . Clinical Pharmacokinetics, 59(12), 1497–1515. [Link]

-

1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine . PubChem. [Link]

-

This compound . BRITI Scientific. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Hassan, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . Molecules, 27(19), 6296. [Link]

-

Martorana, F., et al. (2024). Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review . Journal of Cancer Research and Clinical Oncology. [Link]

-

Burke, T., et al. (2016). The major human metabolites of abemaciclib are inhibitors of CDK4 and CDK6 . American Association for Cancer Research Annual Meeting. [Link]

-

Abemaciclib . PubChem. [Link]

-

Martin, L. M., et al. (2018). Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer . Expert Review of Clinical Pharmacology, 11(3), 243-253. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

-

Ye, M., & Song, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines . The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

-

Suzuki reaction . Wikipedia. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

-

MacNair, A. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . Organometallics, 42(17), 2139-2148. [Link]

-

Ye, M., & Song, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines . PubMed. [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . Molecules, 22(2), 205. [Link]

Sources

- 1. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. britiscientific.com [britiscientific.com]

- 3. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine, 1-[(6-broMo-3-pyridinyl)Methyl]-4-ethyl- | 1231930-25-8 [chemicalbook.com]

- 5. CAS 1231930-25-8 | this compound - Synblock [synblock.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Unveiling the Bio-Potential of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine: A Technical Guide for Preclinical Research

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the novel chemical entity, 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine. While direct empirical data for this specific molecule is not yet publicly available, this document synthesizes information from structurally related compounds and its context as a known impurity of the CDK4/6 inhibitor, Abemaciclib. By examining the rich pharmacology of the arylpiperazine scaffold, we postulate potential biological targets and provide a comprehensive roadmap for its preclinical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic promise of this compound.

Introduction: The Enigmatic Profile of a Novel Piperazine Derivative

This compound is a heterocyclic compound featuring a bromopyridinyl moiety linked to an ethylpiperazine core.[1] Its documented presence as an impurity in the synthesis of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in oncology, underscores its synthetic accessibility and pharmaceutical relevance.[2][3][4] However, the intrinsic biological activity of this molecule remains uncharacterized.

The arylpiperazine motif is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets, particularly within the central nervous system (CNS).[5][6] Numerous approved drugs and clinical candidates containing this core structure exhibit potent activities at aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[7][8] This guide, therefore, leverages the extensive knowledge of arylpiperazine pharmacology to build a scientifically grounded hypothesis for the potential biological activities of this compound and to propose a rigorous framework for its experimental validation.

Physicochemical Properties and Synthetic Considerations

A thorough understanding of the physicochemical properties of a compound is fundamental to designing meaningful biological assays. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C12H18BrN3 | [1] |

| Molecular Weight | 284.20 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [9] |

| Solubility | Soluble in methanol | [9] |

The synthesis of this compound can be achieved through reductive amination, a common and efficient method for coupling an aldehyde to a secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: To a solution of 6-bromo-3-pyridinecarboxaldehyde in a suitable solvent (e.g., dichloromethane), add 1-ethylpiperazine.

-

Reductive Agent: Introduce a mild reducing agent, such as sodium triacetoxyborohydride, to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product can then be purified by column chromatography to yield the desired this compound.

Inferred Biological Activity: A Focus on CNS Receptors

Based on extensive structure-activity relationship (SAR) studies of analogous arylpiperazine compounds, it is highly probable that this compound interacts with dopamine and/or serotonin receptors.[7][8][10]

Potential Interaction with Dopamine Receptors (D2/D3)

The arylpiperazine scaffold is a well-established pharmacophore for dopamine D2 and D3 receptor ligands.[10] These receptors are critical in regulating mood, cognition, and motor control, and are key targets for antipsychotic and anti-Parkinsonian drugs. The electronic and steric properties of the aryl group, in this case, the 6-bromopyridin-3-yl moiety, are crucial determinants of binding affinity and selectivity.

Potential Interaction with Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7)

Similarly, the arylpiperazine core is a common feature in ligands for various serotonin receptor subtypes.[7][8][11] These receptors are implicated in a wide range of physiological and pathological processes, including anxiety, depression, and psychosis. The nature of the substituent on the pyridine ring and the ethyl group on the piperazine will likely influence the compound's affinity and functional activity at these receptors.

Hypothetical Signaling Pathways

The interaction of this compound with these GPCRs would likely modulate downstream signaling cascades, such as the adenylyl cyclase and phospholipase C pathways.

Proposed Preclinical Characterization Workflow

To elucidate the biological activity of this compound, a systematic, multi-tiered approach is recommended.

Step 1: In Vitro Receptor Binding Assays

The initial step is to determine the binding affinity of the compound for a panel of relevant CNS receptors.

-

Target Selection: A panel of receptors including dopamine (D1-D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), and histamine (H1) receptors should be selected.

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest.

-

Assay Conditions: Incubate the membrane preparations with a specific radioligand and varying concentrations of the test compound.

-

Detection and Analysis: Measure the displacement of the radioligand by the test compound using a scintillation counter. Calculate the inhibition constant (Ki) to determine the binding affinity.

Step 2: In Vitro Functional Assays

Once binding affinities are established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

-

Cell Culture: Use cell lines expressing the target receptor that are coupled to specific signaling pathways (e.g., CHO-K1 cells).

-

cAMP Assay (for Gs/Gi-coupled receptors): Treat the cells with the test compound and measure changes in intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF or ELISA).

-

Calcium Flux Assay (for Gq-coupled receptors): Load the cells with a calcium-sensitive dye and measure changes in intracellular calcium concentration upon addition of the test compound using a fluorescence plate reader.

-

Data Analysis: Generate dose-response curves to determine the potency (EC50 or IC50) and efficacy of the compound.

Step 3: In Vivo Behavioral Models

Promising candidates from in vitro studies should be evaluated in animal models to assess their potential therapeutic effects.

-

Anxiolytic Activity: Utilize models such as the elevated plus-maze or light-dark box test.

-

Antidepressant Activity: Employ the forced swim test or tail suspension test.

-

Antipsychotic Activity: Use models of psychosis, such as amphetamine-induced hyperlocomotion or prepulse inhibition of the startle reflex.

-

Dosing and Observation: Administer the compound via an appropriate route (e.g., intraperitoneal or oral) and observe the behavioral responses of the animals.

Step 4: ADMET Profiling

Early assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical for its potential as a drug candidate.

-

Metabolic Stability: Incubate the compound with liver microsomes and measure its degradation over time.

-

CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes.

-

Permeability: Determine the compound's ability to cross cell membranes using assays such as the Caco-2 permeability assay.

-

Cytotoxicity: Evaluate the compound's toxicity in various cell lines.

Future Directions and Conclusion

The structural features of this compound strongly suggest a potential for biological activity, particularly at CNS receptors. The proposed preclinical characterization workflow provides a comprehensive and logical path to systematically investigate this potential. The data generated from these studies will be instrumental in determining the therapeutic promise of this novel compound and will guide future lead optimization efforts. While its identity as a pharmaceutical impurity might initially suggest it is an "inactive" byproduct, the rich history of drug discovery has shown that such compounds can sometimes possess unexpected and valuable pharmacological properties. A thorough investigation is therefore warranted.

References

-

Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. (2018). Therapeutic Advances in Medical Oncology. [Link]

-

Abemaciclib. (2017). National Cancer Institute. [Link]

-

Abemaciclib. PubChem. [Link]

-

What is the mechanism of Abemaciclib? (2024). Patsnap Synapse. [Link]

-

Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). ACS Medicinal Chemistry Letters. [Link]

-

Coumarin-piperazine derivatives as biologically active compounds. (2019). Molecules. [Link]

-

Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). Journal of Medicinal Chemistry. [Link]

-

Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2021). Canadian Journal of Physiology and Pharmacology. [Link]

-

Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). Molecules. [Link]

-

Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. [Link]

-

The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). Molecules. [Link]

-

Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022). Thieme Connect. [Link]

-

1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. PubChem. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. (2023). Molecules. [Link]

-

This compound. BRITI Scientific. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). PEXACY. [Link]

- Alkylated piperazine compounds.

-

Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis. [Link]

Sources

- 1. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Abemaciclib - NCI [cancer.gov]

- 3. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Abemaciclib? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. britiscientific.com [britiscientific.com]

- 10. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Enigmatic Mechanism of Bromopyridinyl Ethylpiperazine Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The bromopyridinyl ethylpiperazine scaffold represents a compelling chemotype in modern medicinal chemistry, particularly for therapies targeting the central nervous system (CNS). While direct, comprehensive studies on this specific compound class are emerging, a robust mechanistic hypothesis can be constructed by examining the well-established pharmacology of its constituent arylpiperazine and pyridinyl moieties. This guide synthesizes current knowledge to propose a primary mechanism of action centered on the modulation of key monoamine neurotransmitter systems. We will delve into the molecular interactions, signaling cascades, and structure-activity relationships that define these compounds, providing researchers with a foundational understanding for future drug development. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth technical perspective on this promising class of molecules.

Introduction: The Rise of a Privileged Scaffold

The piperazine ring is a cornerstone of neuropharmacology, recognized as a "privileged scaffold" for its ability to interact with multiple high-value CNS targets.[1] When combined with an aromatic system, such as a pyridine ring, the resulting arylpiperazine structure becomes a versatile template for designing ligands with precise pharmacological profiles, including antipsychotic, antidepressant, and anxiolytic properties.[2][3] The introduction of a bromine atom to the pyridinyl ring further refines the molecule's electronic and steric properties, offering a unique handle to modulate target affinity and selectivity through mechanisms like halogen bonding.[4]

This guide will deconstruct the probable mechanism of action for bromopyridinyl ethylpiperazine compounds by focusing on their most likely biological targets: the D2-like dopamine receptors (D2R and D3R) and the serotonin 1A receptor (5-HT1A).

Core Mechanism of Action: A Dual Act on Dopamine and Serotonin Pathways

Based on extensive data from analogous arylpiperazine compounds, the primary mechanism of action for bromopyridinyl ethylpiperazine derivatives is hypothesized to be the modulation of D2-like dopamine and 5-HT1A serotonin receptors. These G protein-coupled receptors (GPCRs) are critical regulators of mood, cognition, and motor control, making them prime targets for neuropsychiatric drug discovery.

Interaction with D2-like Dopamine Receptors (D2R/D3R)

D2-like receptors, including the D2 and D3 subtypes, are inhibitory GPCRs that couple primarily to Gαi/o proteins.[5][6] The functional outcome of ligand binding can range from full agonism to partial agonism or antagonism.

Signaling Cascade:

-

Ligand Binding: The bromopyridinyl ethylpiperazine compound binds to the orthosteric site of the D2 or D3 receptor.

-

G Protein Activation: This binding event stabilizes a receptor conformation that promotes the exchange of GDP for GTP on the associated Gαi/o subunit.

-

Downstream Inhibition: The activated Gαi-GTP subunit dissociates from the Gβγ dimer and proceeds to inhibit the enzyme adenylyl cyclase (AC).[7][8] This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10]

-

Modulation of Neuronal Activity: The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets, ultimately leading to a decrease in neuronal excitability.[6]

-

Alternative Pathways: D2R activation can also trigger G protein-independent signaling through β-arrestin and activate pathways like the mitogen-activated protein kinase (MAPK) cascade.[5][11]

The high degree of homology between D2 and D3 receptors presents a challenge for achieving selectivity, yet subtle differences, particularly in the extracellular loops, can be exploited to design subtype-selective ligands.[12]

Modulation of Serotonin 1A (5-HT1A) Receptors

The 5-HT1A receptor is also a Gαi/o-coupled GPCR. As an autoreceptor on serotonergic neurons in the raphe nuclei, it inhibits serotonin synthesis and release.[13] As a postsynaptic receptor in regions like the hippocampus and cortex, it mediates inhibitory neurotransmission.[14]

Signaling Cascade:

-

Ligand Binding: The compound binds to the 5-HT1A receptor.

-

G Protein Dissociation: Similar to D2R, the Gαi subunit inhibits adenylyl cyclase. Concurrently, the freed Gβγ subunit directly interacts with other effectors.

-

GIRK Channel Activation: The Gβγ subunit activates G protein-coupled inwardly-rectifying potassium (GIRK) channels.[13][15]

-

Neuronal Hyperpolarization: Activation of GIRK channels leads to an efflux of K+ ions from the neuron, causing hyperpolarization of the cell membrane. This makes the neuron less likely to fire an action potential, resulting in a potent inhibitory effect.[13][16]

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of a bromopyridinyl ethylpiperazine compound is a direct consequence of its molecular architecture.

| Molecular Fragment | Role in Mechanism of Action |

| Bromopyridinyl Moiety | The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, influencing orientation in the binding pocket. The bromine atom is a key modulator; it increases lipophilicity and can form a halogen bond —a highly directional, non-covalent interaction—with an electron-donating residue (like a backbone carbonyl oxygen) in the receptor.[17] This can significantly enhance binding affinity and selectivity.[4][18][19] The position of the bromine (ortho, meta, para) is critical for optimizing this interaction. |

| Ethyl Linker | Provides the optimal spacing and conformational flexibility to position the piperazine and pyridinyl moieties correctly within the receptor's binding pockets. Altering the linker length can drastically affect potency. |

| Piperazine Core | This basic nitrogenous core is often protonated at physiological pH, allowing it to form a crucial ionic bond with a conserved aspartate residue in the transmembrane domain 3 (TM3) of aminergic GPCRs, serving as a primary anchor point for the ligand.[20] |

Experimental Protocols for Mechanistic Validation

Validating the proposed mechanism of action requires a suite of well-defined in vitro assays. The following protocols provide a framework for characterizing the interaction of novel compounds with their putative targets.

Radioligand Binding Assay (Target Affinity)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a bromopyridinyl ethylpiperazine compound at D2, D3, and 5-HT1A receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human D2, D3, or 5-HT1A receptor.[21]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]Spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound.[21][22]

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[21]

-

Separation: Rapidly separate the bound radioligand from the unbound by vacuum filtration through glass fiber filters.[21]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression model to determine the IC50 (the concentration of compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[22]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Efficient functional coupling of the human D3 dopamine receptor to Go subtype of G proteins in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. Elevated dopamine D2 receptor in prefrontal cortex of CUMS rats is associated with downregulated cAMP-independent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. pnas.org [pnas.org]

- 12. Coupling of Dopamine Receptors to G Proteins: Studies with Chimeric D2/D3 Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. medchem-ippas.eu [medchem-ippas.eu]

- 19. The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Oncology

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine is a heterocyclic organic compound that has gained significant attention in medicinal chemistry and pharmaceutical development.[1][2] Primarily, it serves as a crucial building block in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.[3][4][5] The structural architecture of this molecule, featuring a bromopyridine moiety linked to an ethylpiperazine group, makes it a versatile synthon for the construction of more complex bioactive molecules.[6] Understanding the synthesis, chemical characteristics, and handling of this intermediate is paramount for researchers involved in the development of CDK inhibitors and related therapeutic agents. This guide provides a comprehensive technical overview of this compound, consolidating available scientific literature to support drug discovery and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in synthetic applications. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C12H18BrN3 | [1][2] |

| Molecular Weight | 284.20 g/mol | [1][2] |

| CAS Number | 1231930-25-8 | [1][2] |

| Appearance | Off-white to light yellow solid | [7] |

| Solubility | Soluble in methanol | [7] |

| Boiling Point (Predicted) | 365.4 ± 37.0 °C | [2] |

| Density (Predicted) | 1.328 ± 0.06 g/cm3 | [7] |

| pKa (Predicted) | 7.67 ± 0.10 | [2] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [2][8] |

Synthesis and Manufacturing

The most commonly cited synthetic route to this compound is through reductive amination.[2][5] This process involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with N-ethylpiperazine in the presence of a reducing agent.

Detailed Experimental Protocol

The following protocol is a synthesis of information from available literature, providing a detailed, step-by-step methodology for the preparation of this compound.[2]

Materials:

-

N-ethylpiperazine

-

6-Bromo-3-pyridinecarboxaldehyde

-

Sodium triacetoxyborohydride (NaHB(OAc)3)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium carbonate (Na2CO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol mixture)

Procedure:

-

Reaction Setup: To a solution of N-ethylpiperazine (1.0 equivalent) and 6-bromo-3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 5 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Adjust the pH to between 8 and 10 by the addition of a saturated sodium carbonate (Na2CO3) solution.

-

Extraction: Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous phase twice with DCM.

-

Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound. A yield of approximately 92% has been reported for this reaction.[2]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC. The expected mass spectrum (ESI) should show a peak corresponding to [M+H]+ at m/z 284.[2]

Role in Drug Discovery and Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Abemaciclib.[5]

In the synthesis of Abemaciclib, the bromine atom on the pyridine ring of this compound serves as a handle for a subsequent cross-coupling reaction, typically a Buchwald-Hartwig amination.[5] This reaction couples the bromopyridine derivative with the appropriate amine-containing heterocyclic core of the final drug molecule. The ethylpiperazine moiety is a common structural motif in many biologically active compounds, often contributing to improved solubility and pharmacokinetic properties.[7]

Pharmacological and Toxicological Profile

Currently, there is a lack of publicly available data on the specific pharmacological activity of this compound. As an intermediate in the synthesis of a highly potent CDK4/6 inhibitor, it is crucial for researchers to handle this compound with care, assuming it may possess some level of biological activity until proven otherwise.

The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological targets.[9] Derivatives of piperazine have been shown to exhibit antimicrobial, anticancer, and central nervous system activities.[1]

General toxicological data for piperazine derivatives suggest that they can have effects on the central nervous system.[1] The safety data sheet for this compound indicates that it is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, are therefore essential when handling this compound.

Pharmacokinetic Considerations

Specific pharmacokinetic data for this compound is not available in the current literature. However, general principles of pharmacokinetics for piperazine-containing compounds can provide some insights. The piperazine ring generally imparts good aqueous solubility, which can contribute to favorable absorption and distribution characteristics.[7][10]

The metabolism of piperazine derivatives often occurs in the liver via cytochrome P450 (CYP) enzymes.[10] It is plausible that this compound undergoes similar metabolic pathways. For researchers working on the development of Abemaciclib or related molecules, understanding the metabolic stability of this intermediate could be important, as residual amounts could potentially be metabolized to other compounds in vivo.

Analytical Methods

The characterization and quality control of this compound rely on standard analytical techniques. While specific, validated methods are not detailed in the literature, the following are commonly employed for similar compounds:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra would be expected to show characteristic signals for the protons and carbons of the bromopyridine and ethylpiperazine moieties.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to confirm its identity. As previously mentioned, a prominent peak at m/z 284 corresponding to the protonated molecule ([M+H]+) is expected.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule.

Conclusion and Future Perspectives

This compound is a fundamentally important intermediate in the synthesis of the CDK4/6 inhibitor Abemaciclib. Its synthesis is well-established, and its chemical properties are reasonably well-documented. For researchers in the field of oncology drug discovery, a thorough understanding of this molecule is essential for the efficient and safe production of Abemaciclib and for the development of new analogs.

Future research in this area could focus on several key aspects. Firstly, a detailed investigation into the pharmacological and toxicological profile of this compound would be of significant value to ensure the safety of those handling the compound and to understand any potential biological effects of this substance as an impurity in the final active pharmaceutical ingredient. Secondly, the development and publication of validated, detailed analytical methods for its characterization and quantification would be a valuable resource for the scientific community. Finally, exploring the potential of this and related bromopyridine-piperazine scaffolds as starting points for the discovery of new bioactive molecules targeting other therapeutic areas could be a fruitful avenue for future drug discovery efforts.

References

-

PubChem. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine. National Center for Biotechnology Information. [Link]

-

Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. (2023). PubMed Central. [Link]

-

Development of CDK4/6 Inhibitors: A Five Years Update. (2021). MDPI. [Link]

-

Development of CDK4/6 Inhibitors. (n.d.). Encyclopedia MDPI. [Link]

-

Piperazine & Derivatives. (n.d.). Adani Pharmachem Private Limited. [Link]

-

Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022). Thieme Connect. [Link]

-

Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy. (2022). Nature. [Link]

-

A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer. (2020). PubMed Central. [Link]

-

Preclinical discovery and development of abemaciclib used to treat breast cancer. (2023). ResearchGate. [Link]

-

Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy. (2022). PubMed. [Link]

-

Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. (2023). PubMed. [Link]

-

This compound. (n.d.). BRITI Scientific. [Link]

-

Abemaciclib. (n.d.). PubChem. [Link]

-

Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. (2023). Frontiers in Pharmacology. [Link]

-

1-((6-BROMO-3-PYRIDINYL)METHYL)-4-ETHYLPIPERAZINE. (n.d.). gsrs. [Link]

-

Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. (2023). PubMed Central. [Link]

-

Supplemental Information. (n.d.). The Royal Society of Chemistry. [Link]

- CN108191747A - A kind of preparation method of Abemaciclib intermediates. (2018).

Sources

- 1. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine, 1-[(6-broMo-3-pyridinyl)Methyl]-4-ethyl- | 1231930-25-8 [chemicalbook.com]

- 3. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation [frontiersin.org]

- 5. CN108191747A - A kind of preparation method of Abemaciclib intermediates - Google Patents [patents.google.com]

- 6. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. britiscientific.com [britiscientific.com]

- 8. 1231930-25-8|this compound|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

The Strategic Synthesis of Bromopyridin-Piperazine Derivatives: A Technical Guide for Modern Drug Discovery

The confluence of the bromopyridine and piperazine scaffolds represents a powerful synergy in modern medicinal chemistry. The piperazine ring, a "privileged structure," is a cornerstone in numerous FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability.[1][2] Its two nitrogen atoms serve as versatile handles for molecular elaboration and as key hydrogen bond acceptors/donors for target engagement.[3] When coupled with the bromopyridine motif—a versatile synthetic intermediate and a key pharmacophoric element in its own right—the resulting derivatives unlock a vast chemical space for the development of novel therapeutics targeting a wide array of diseases, from central nervous system disorders to oncology and infectious diseases.[4][5][6]

This in-depth guide provides a technical overview of the discovery and synthesis of novel bromopyridin-piperazine derivatives. Moving beyond a simple recitation of protocols, we will delve into the strategic considerations and mechanistic underpinnings that guide the selection of synthetic routes, the rationale behind experimental design, and the potential applications of this important class of molecules.

Core Synthetic Strategies: A Comparative Analysis

The construction of the critical C-N bond between the bromopyridine and piperazine rings is the central challenge in the synthesis of these derivatives. Several powerful cross-coupling methodologies have been developed, each with its own set of advantages and limitations. The choice of method is dictated by factors such as the electronic properties of the bromopyridine, the steric hindrance of the coupling partners, and the desired scale of the synthesis.

The primary methods for forging this bond are Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).[1]

The Workhorse: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the preeminent method for the formation of C-N bonds in medicinal chemistry due to its broad substrate scope, functional group tolerance, and generally high yields.[7][8] The reaction employs a palladium catalyst with a suitable phosphine ligand to couple an aryl halide (bromopyridine) with an amine (piperazine).[9]

The catalytic cycle, a finely tuned sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination, is the cornerstone of this transformation. The choice of ligand is critical; sterically hindered and electron-rich phosphine ligands, such as those from the biarylphosphine class, are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[7]

Experimental Protocol: Buchwald-Hartwig Coupling of 2-Bromopyridine with N-Boc-piperazine

-

Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (1.4 eq). The tube is evacuated and backfilled with argon three times.

-

Reagent Addition: 2-Bromopyridine (1.0 eq), N-Boc-piperazine (1.2 eq), and anhydrous toluene (0.1 M) are added via syringe.

-

Reaction Conditions: The reaction mixture is stirred at 100 °C for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-protected bromopyridin-piperazine derivative.

The Classic: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[10] While it often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination, it can be a cost-effective alternative, particularly for large-scale syntheses.[11] Traditional Ullmann reactions used stoichiometric amounts of copper powder, but modern protocols often employ catalytic amounts of a copper(I) salt with a ligand, such as a diamine or an amino acid, to improve solubility and catalytic activity.[12]

The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.[10] The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the coupling.

The Exception: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for the synthesis of bromopyridin-piperazine derivatives. However, this pathway is generally only viable when the pyridine ring is "activated" by a strong electron-withdrawing group (e.g., a nitro group) positioned ortho or para to the bromine atom.[13] The electron-withdrawing group stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution.[13]

Table 1: Comparison of Key Synthetic Methodologies

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Palladium | Copper | None (or base-catalyzed) |

| Reaction Temp. | Moderate (80-120 °C) | High (120-220 °C) | Varies (often moderate) |

| Substrate Scope | Broad | Moderate | Limited to activated bromopyridines |

| Functional Group Tol. | High | Moderate | Moderate |

| Advantages | High yields, broad applicability | Cost-effective for scale-up | Metal-free, simple procedure |

| Disadvantages | Expensive catalyst, ligand sensitivity | Harsh conditions, potential for side reactions | Limited scope |

Pharmacological Significance and Future Directions

The bromopyridin-piperazine scaffold is a versatile platform for engaging a multitude of biological targets. The specific substitution patterns on both the pyridine and piperazine rings dictate the pharmacological activity. For instance, derivatives have been explored as potent antipsychotic agents by targeting dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[14][15] Others have shown promise as urease inhibitors for the treatment of infections caused by urease-producing bacteria.[13] The inherent structural features of the scaffold also lend themselves to the development of kinase inhibitors for oncology applications.

The future of drug discovery with this scaffold lies in the exploration of novel substitution patterns and the application of emerging synthetic methodologies. Techniques such as C-H functionalization of the piperazine ring can introduce substituents at positions other than the nitrogen atoms, opening up new avenues for modulating bioactivity and pharmacokinetic properties.[3][16] Furthermore, the integration of computational modeling and machine learning will undoubtedly accelerate the design and optimization of the next generation of bromopyridin-piperazine-based therapeutics.

References

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Taylor & Francis Online.

- Synthesis of Piperazines by C-H Functionaliz

-

Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. [Link]

- Synthesis of piperazines. Organic Chemistry Portal.

- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017).

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amin

- Ullmann condens

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. [Link]

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

-

Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5283-5287. [Link]

-

Zhang, G., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024).

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

- Ullmann Reaction. Organic Chemistry Portal.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel small molecule, 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine. By integrating contextual evidence from its association with the approved drug Abemaciclib, computational target prediction, and established structure-activity relationships of its core chemical scaffolds, this document delineates a rational approach to understanding its mechanism of action. The primary focus is on Cyclin-Dependent Kinases 4 and 6 (CDK4/6) as high-probability targets, with a subsequent exploration of plausible secondary targets, including aminergic G-protein coupled receptors (GPCRs) and the Sigma-1 receptor. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational roadmap for the preclinical evaluation of this compound.

Introduction: Unraveling the Therapeutic Potential of a Novel Pyridinylmethyl-piperazine Compound

The identification of robust and validated therapeutic targets is the cornerstone of modern drug discovery. The compound this compound, a pyridinylmethyl-piperazine derivative, presents an intriguing profile for investigation. Its structural characteristics, featuring a substituted pyridine ring linked to an ethylpiperazine moiety, suggest a potential for interaction with a range of biological macromolecules. A critical piece of contextual information is its documented status as an impurity of Abemaciclib, a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) used in the treatment of HR+, HER2- breast cancer. This association provides a strong, albeit indirect, rationale for investigating CDK4/6 as primary therapeutic targets.

However, a comprehensive target identification strategy necessitates a broader, unbiased approach. The arylpiperazine scaffold is a well-established pharmacophore known to interact with various G-protein coupled receptors (GPCRs), particularly those in the central nervous system. Therefore, a thorough investigation must also consider these potential off-target or polypharmacological activities. This guide will systematically explore these potential therapeutic avenues, providing the scientific rationale and detailed experimental frameworks for their validation.

Primary Therapeutic Targets: Cyclin-Dependent Kinases 4 & 6 (CDK4/6)

The most compelling hypothesis for the primary therapeutic targets of this compound is its potential to inhibit CDK4 and CDK6. This is predicated on its structural relationship to Abemaciclib.

The Rationale: A Structural Sibling to a Known CDK4/6 Inhibitor

Abemaciclib's mechanism of action is the potent and selective inhibition of CDK4 and CDK6, which are pivotal regulators of the cell cycle.[1][2] These kinases, when activated by D-type cyclins, phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent progression from the G1 to the S phase of the cell cycle.[3][4] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

While this compound is a structural fragment and impurity of Abemaciclib, the shared core motifs suggest the possibility of a similar binding mode to the ATP-binding pocket of CDK4/6. A comparative structural analysis is crucial to substantiate this hypothesis.

In Silico Corroboration: Pharmacophore Modeling

Pharmacophore models for CDK4/6 inhibitors typically highlight the necessity of a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase domain, along with specific hydrophobic and aromatic interactions.[2][5] The pyridinylmethyl-piperazine core of the topic compound possesses the requisite features to potentially engage in these critical interactions.

Experimental Validation Workflow: A Step-by-Step Approach

A rigorous and phased approach is required to definitively ascertain the CDK4/6 inhibitory activity of this compound.

The initial step is to directly measure the compound's ability to inhibit the enzymatic activity of purified CDK4/cyclin D1 and CDK6/cyclin D1 complexes.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Reagents and Materials:

-

Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes.

-

Europium-labeled anti-tag antibody.

-

Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

-

Test compound (this compound) dissolved in DMSO.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

384-well microplates.

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

-

Add kinase-antibody solution to the wells of the 384-well plate.

-

Add the serially diluted test compound or DMSO (vehicle control) to the wells.

-

Add the tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm and 665 nm following excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation:

| Target | Test Compound IC₅₀ (nM) | Abemaciclib IC₅₀ (nM) (Reference) |

| CDK4/cyclin D1 | Experimental Value | ~2 |

| CDK6/cyclin D1 | Experimental Value | ~10 |

Following confirmation of direct kinase inhibition, the next step is to assess the compound's activity in a cellular context.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Lines:

-

HR+, HER2- breast cancer cell lines (e.g., MCF-7, T-47D).

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition).

-

Experimental Protocol: Western Blot Analysis of Rb Phosphorylation

-

Procedure:

-

Treat cells with the test compound at various concentrations for 24 hours.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

Expected Outcome: A dose-dependent decrease in phospho-Rb levels would indicate target engagement and inhibition of CDK4/6 activity in cells.

Signaling Pathway Diagram:

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of the test compound.

Secondary and Off-Target Assessment: Exploring the Arylpiperazine Pharmacophore

The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently associated with activity at aminergic GPCRs and other CNS targets.[6] An in silico target prediction using SwissTargetPrediction with the SMILES string CCN1CCN(CC2=CN=C(C=C2)Br)CC1 was performed to generate an unbiased hypothesis of potential secondary targets.

In Silico Target Prediction Results

The SwissTargetPrediction server identified several potential targets with varying probabilities. The top-ranking plausible targets are summarized below.

| Target Class | Specific Target(s) | Rationale for Plausibility |

| Sigma Receptors | Sigma-1 Receptor (σ₁R) | Arylpiperazines are a known class of high-affinity sigma receptor ligands.[4][6] |

| Dopamine Receptors | Dopamine D2 and D3 Receptors | The arylpiperazine scaffold is a core component of many D2/D3 receptor antagonists and partial agonists.[1][7] |

| Serotonin Receptors | 5-HT₂ₐ, 5-HT₆, 5-HT₇ Receptors | Numerous arylpiperazine-containing drugs target various serotonin receptor subtypes.[8][9][10] |

| Acetylcholinesterase (AChE) | Acetylcholinesterase | The piperazine moiety can interact with the catalytic and peripheral anionic sites of AChE. |

Experimental Validation of Secondary Targets

A panel of in vitro assays should be conducted to assess the compound's activity against these predicted targets.

This is the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: General Radioligand Binding Assay

-

Materials:

-

Cell membranes expressing the target receptor (e.g., human recombinant σ₁R, D₂R, 5-HT₂ₐR).

-

Specific radioligand for each target (e.g., [³H]-(+)-pentazocine for σ₁R, [³H]-spiperone for D₂R, [³H]-ketanserin for 5-HT₂ₐR).

-

Test compound.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC₅₀ value and subsequently calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the GPCR targets, functional assays are necessary.

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT₂ₐ)

-

Cell Line:

-

CHO or HEK293 cells stably expressing the 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Procedure:

-

Plate cells in a 96-well plate.

-

Load cells with the calcium-sensitive dye.

-

Add the test compound (to assess agonist activity) or pre-incubate with the test compound before adding a known agonist (to assess antagonist activity).

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Experimental Workflow Diagram:

Caption: A streamlined workflow for the identification and validation of secondary targets.

Synthesis and Conclusion: Charting the Path Forward

This technical guide has systematically delineated the most probable therapeutic targets for this compound. The strong contextual link to Abemaciclib positions CDK4 and CDK6 as the primary targets of interest for oncological applications. A comprehensive experimental plan has been detailed to validate this hypothesis, from direct enzymatic inhibition to cellular target engagement and downstream pathway modulation.

Furthermore, the integration of in silico target prediction has broadened the investigative scope to include plausible secondary targets such as sigma, dopamine, and serotonin receptors . The arylpiperazine moiety provides a strong chemical rationale for these potential interactions, which could have implications for the compound's overall pharmacological profile, including potential central nervous system effects or off-target liabilities.

The proposed experimental workflows provide a clear and logical path for the preclinical characterization of this compound. The data generated from these studies will be critical in defining its mechanism of action, elucidating its therapeutic potential, and guiding its future development.

References

- Gomez-Jeria, J. S., & Valdebenito-Gamboa, J. (2016). Electronic structure and docking studies of the Dopamine D3 receptor binding affinity of a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Der Pharma Chemica, 8(19), 323-335.

- Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 314-322.

- López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469.

- Dickler, M. N., et al. (2017). MONARCH 2: Abemaciclib in combination with fulvestrant in women with HR+/HER2- advanced breast cancer who had progressed while receiving endocrine therapy. Journal of Clinical Oncology, 35(25), 2893-2900.

- Chen, P., et al. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics, 15(10), 2273-2281.

- Sledge Jr, G. W., et al. (2017). MONARCH 2: Abemaciclib in combination with fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed while receiving endocrine therapy. Journal of Clinical Oncology, 35(25), 2875.

- Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.

- Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 229-237.

- Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.

- Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364.

- Leopoldo, M., et al. (2011). Structure-activity relationship of arylpiperazine derivatives as 5-HT(1A) receptor agents. Current Topics in Medicinal Chemistry, 11(7), 844-855.

- E-Hussien, N., et al. (2021). A Search for Cyclin-Dependent Kinase 4/6 Inhibitors by Pharmacophore-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulations. International Journal of Molecular Sciences, 22(24), 13423.

-

SwissTargetPrediction. (2024). Retrieved from [Link]

-

PubChem. (2024). This compound. Retrieved from [Link]

-

National Cancer Institute. (2021). Abemaciclib. Retrieved from [Link]

- Unciti-Broceta, A., et al. (2007). Arylpiperazines as a privileged scaffold for the design of potent and selective ligands for aminergic G-protein coupled receptors. Current Medicinal Chemistry, 14(1), 11-26.

Sources

- 1. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Search for Cyclin-Dependent Kinase 4/6 Inhibitors by Pharmacophore-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 4. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine as a Process-Related Impurity in Abemaciclib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine, a known process-related impurity in the synthesis of the cyclin-dependent kinase 4 & 6 (CDK4 & 6) inhibitor, Abemaciclib. The document delineates the origin of this impurity as a key synthetic intermediate, its potential impact on the quality of the active pharmaceutical ingredient (API), and the analytical methodologies for its detection and quantification. Furthermore, this guide discusses the regulatory framework governing impurities in new drug substances and outlines the importance of toxicological assessment. This paper serves as a critical resource for researchers, analytical scientists, and drug development professionals involved in the manufacturing and quality control of Abemaciclib.

Introduction to Abemaciclib and the Imperative of Impurity Profiling

Abemaciclib (marketed as Verzenio) is a potent and selective inhibitor of CDK4 and CDK6, crucial enzymes in the cell cycle progression.[1] It is indicated for the treatment of certain types of breast cancer.[2] The manufacturing process of any active pharmaceutical ingredient (API) is a complex multi-step chemical synthesis, which can inadvertently lead to the formation of impurities. These impurities can be starting materials, intermediates, by-products, or degradation products.[3]

The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[4] Therefore, stringent control and monitoring of impurities are mandated by regulatory authorities worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4] Comprehensive impurity profiling is a critical aspect of drug development and manufacturing, ensuring the quality, safety, and consistency of the API.[3] This guide focuses on a specific process-related impurity in the synthesis of Abemaciclib: this compound.